methyl 3-ethyl-1H-indole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-ethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3 |
InChI Key |
VYEXLWIXNARQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Contextualization Within Indole Derivative Chemistry and Bioactivity Research
Indole (B1671886) derivatives are one of the most widely distributed heterocyclic compounds in nature and are fundamental to many biological processes. nih.govresearchgate.net The amino acid tryptophan, a building block of most proteins, features an indole core and serves as a biosynthetic precursor to a multitude of secondary metabolites. nih.govresearchgate.net In the human body, indole-containing molecules like serotonin act as crucial neurotransmitters, regulating mood, sleep, and appetite. mdpi.com
The versatility of the indole ring allows for extensive chemical modifications, leading to the synthesis of novel compounds with diverse pharmacological properties. researchgate.netsemanticscholar.org Researchers have successfully developed numerous indole-based drugs with applications ranging from anti-inflammatory agents like Indomethacin to anticancer drugs such as Vincristine (B1662923) and Vinblastine (B1199706). nih.gov The ability of indole derivatives to mimic peptide structures and bind to various enzymes and receptors makes them highly valuable in the design of new therapeutic agents. researchgate.net The broad spectrum of bioactivities associated with indole derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.net
Overview of Research Significance and Potential Academic Applications of Indole Carboxylates
Established Synthetic Pathways for the Indole Core Structure in Academic Settings
The construction of the indole ring system can be achieved through numerous named reactions, each with its own set of advantages and limitations. These classical methods have been refined over decades and continue to be fundamental in both academic research and industrial applications. nih.gov
Conventional Synthetic Routes to Indole Scaffolds: Academic Considerations
Several well-established methods are routinely employed for the synthesis of the indole core. These include, but are not limited to, the Fischer, Reissert, Bischler, Madelung, and Nenitzescu indole syntheses. nih.govnih.gov
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. tcichemicals.comwikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. testbook.commdpi.com The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. chemtube3d.com This method is highly versatile and widely used for the synthesis of a variety of substituted indoles. tcichemicals.com
Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate. wikipedia.orgresearchgate.net The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. researchgate.netresearchgate.net Various reducing agents, such as ferrous sulfate, zinc dust, or sodium dithionite, can be employed for the cyclization step. researchgate.net Continuous-flow hydrogenation has also been successfully applied to the Reissert synthesis, offering advantages in terms of reaction time and scalability. akjournals.com
Hegedus-Bachmann Indole Synthesis: This palladium-mediated oxidative cyclization of ortho-alkenyl anilines offers a modern approach to indole synthesis. wikipedia.org The reaction can be performed using stoichiometric or catalytic amounts of a palladium(II) complex. youtube.com
The following table summarizes key aspects of these conventional synthetic routes.
| Synthetic Method | Starting Materials | Key Transformation | Catalyst/Reagent |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | Brønsted or Lewis Acid |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | Reductive Cyclization | FeSO₄, Zn, Na₂S₂O₄ |
| Hegedus-Bachmann Synthesis | o-Alkenyl Aniline (B41778) | Oxidative Cyclization | Palladium(II) Complex |
Emerging Synthetic Strategies for Indole Derivatives Relevant to this compound
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for indole synthesis. These emerging strategies often utilize modern catalytic systems and novel reaction pathways. numberanalytics.com
Palladium-Catalyzed Carbonylative Cyclization: The synthesis of indole-6-carboxylates can be achieved through palladium-catalyzed carbonylative reactions. For instance, the cyclocarbonylation of 2-(2-haloaryl)indoles has been reported to produce various indole derivatives. nih.govbeilstein-journals.org
C-H Activation/Functionalization: Direct functionalization of the indole core via C-H activation has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. numberanalytics.com
Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, as well as microwave-assisted synthesis and the application of solid acid catalysts or nanoparticles, represents a growing trend in indole synthesis. openmedicinalchemistryjournal.com
Specific Synthetic Approaches to this compound
While general indole syntheses provide the foundational knowledge, the specific synthesis of this compound requires a tailored approach, likely involving a multi-step sequence. A plausible retrosynthetic analysis would disconnect the molecule into a substituted aniline or hydrazine (B178648) precursor and a suitable carbonyl compound or its equivalent.
Optimized Reaction Conditions and Reagent Selection for Synthesis
The synthesis would likely commence with a commercially available substituted aniline or nitrobenzene. For example, a Fischer indole synthesis approach would involve the reaction of a 4-carboxymethylphenylhydrazine with 2-pentanone under acidic conditions. The selection of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) and reaction temperature would be critical to optimize the yield and minimize side products. testbook.commdpi.com
Alternatively, a Reissert-type synthesis could start from a 4-methyl-3-nitrobenzoate derivative, which would be condensed with diethyl oxalate, followed by a reductive cyclization. The choice of reducing agent would be crucial for the efficiency of the cyclization step. researchgate.net
The Role of Protecting Group Strategies in the Synthesis of this compound
Protecting groups are often indispensable in multi-step organic synthesis to mask reactive functional groups and ensure chemoselectivity. jocpr.comuchicago.edu In the synthesis of this compound, the indole nitrogen (N-H) is a potential site for undesired side reactions, particularly in the presence of strong bases or electrophiles.
N-H Protection: Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl, phenylsulfonyl), which can be readily removed under basic conditions, and carbamates (e.g., Boc, Aloc). researchgate.netnih.gov The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. researchgate.net For instance, the allyloxycarbonyl (Aloc) group has been shown to be a suitable protecting group for the indole of tryptophan in peptide synthesis. nih.gov The use of orthogonal protecting groups allows for the selective deprotection of different functional groups within the same molecule. jocpr.com
The following table provides examples of protecting groups for the indole nitrogen.
| Protecting Group | Abbreviation | Deprotection Conditions |
| p-Toluenesulfonyl | Ts | Base (e.g., NaOH, KOH) |
| Phenylsulfonyl | PhSO₂ | Base (e.g., t-BuOK) researchgate.net |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst nih.gov |
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, a library of analogs would be synthesized by modifying different positions of the indole scaffold. SAR studies are crucial in medicinal chemistry to understand how chemical structure influences biological activity. nih.gov
Modification of the Carboxylate Group: The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. researchgate.net
Modification of the Ethyl Group: The ethyl group at the C-3 position can be varied in length and branching to probe the steric and electronic requirements of a potential binding pocket.
Substitution on the Benzene (B151609) Ring: The aromatic ring of the indole can be further functionalized with different substituents (e.g., halogens, alkyl, alkoxy groups) to investigate their effect on activity. nih.gov
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce further diversity. chemicalbook.com
Systematic modifications at these positions would allow for the elucidation of key structural features required for biological activity, guiding the design of more potent and selective compounds. acs.orglimef.com
Ester Moiety Modifications and Their Synthetic Feasibility
The ester group at the C6-position of this compound is a versatile functional handle that can be readily converted into other functionalities. The primary transformations of this ester moiety include hydrolysis, amidation, and reduction.
Hydrolysis: The saponification of the methyl ester to the corresponding carboxylic acid, 3-ethyl-1H-indole-6-carboxylic acid, can be achieved under basic conditions. libretexts.orglibretexts.org Standard procedures involve heating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org Alternatively, milder conditions using reagents like trimethyltin (B158744) hydroxide can be employed, which is particularly useful for substrates sensitive to harsh basic conditions. sci-hub.st
Amidation: The direct conversion of the methyl ester to an amide can be accomplished by reaction with a primary or secondary amine. This transformation, known as aminolysis, can be challenging for unactivated esters and may require high temperatures or catalytic activation. google.com More efficient methods involve the use of alkali metal amidoboranes, which can effect the amidation of esters at room temperature without the need for a catalyst. nih.gov Another approach is the in situ activation of the corresponding carboxylic acid (obtained from hydrolysis) with reagents like thionyl chloride, followed by the addition of the desired amine. rsc.org
Reduction: The ester can be reduced to the corresponding primary alcohol, (3-ethyl-1H-indol-6-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation. masterorganicchemistry.com It is important to note that LiAlH4 is a strong and non-selective reducing agent that will also reduce other susceptible functional groups present in the molecule. masterorganicchemistry.comresearchgate.net
| Transformation | Product | Typical Reagents and Conditions | Synthetic Feasibility |
|---|---|---|---|
| Hydrolysis | 3-ethyl-1H-indole-6-carboxylic acid | NaOH(aq) or KOH(aq), heat; or Trimethyltin hydroxide, 60-80°C | High |
| Amidation | N-substituted 3-ethyl-1H-indole-6-carboxamide | R1R2NH, heat; or NaNHRBH3, THF, RT; or 1. Hydrolysis, 2. SOCl2, then R1R2NH | Moderate to High |
| Reduction | (3-ethyl-1H-indol-6-yl)methanol | LiAlH4, THF, reflux | High |
Indole Ring System Substitutions: Methodological Approaches
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. For this compound, the C3 position is already occupied by an ethyl group. Generally, if the C3 position of an indole is substituted, electrophilic attack is directed to other positions on the pyrrole (B145914) or benzene ring.
Halogenation: The halogenation of indole derivatives can be achieved using various reagents. For instance, bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to result in dibromination at the C5 and C6 positions. rsc.org Given the presence of the 3-ethyl and 6-carboxylate groups, halogenation of the target compound would likely occur at one of the available positions on the benzene ring, such as C4, C5, or C7, depending on the specific reaction conditions and the directing effects of the existing substituents.
Nitration: The nitration of indoles is a well-established electrophilic aromatic substitution. The reaction is typically carried out with a nitrating agent such as nitric acid in a suitable solvent. For indoles with an electron-withdrawing group, such as a carboxylate, nitration often occurs on the benzene ring. beilstein-journals.org For instance, nitration of electronegatively substituted indoles has been shown to yield various nitro-substituted derivatives. beilstein-journals.org In the case of this compound, nitration would be expected to occur at one of the positions on the benzenoid ring, with the exact position being influenced by the combined directing effects of the ethyl and carboxylate groups. nih.gov
| Reaction | Typical Reagents | Potential Substitution Positions |
|---|---|---|
| Halogenation (e.g., Bromination) | Br2 in acetic acid; N-Bromosuccinimide (NBS) | C4, C5, C7 |
| Nitration | HNO3, H2SO4; or NMe4NO3, (CF3CO)2O | C4, C5, C7 |
Chemical Transformations at the Indole N1-Position
The nitrogen atom of the indole ring (N1-position) possesses a lone pair of electrons and can act as a nucleophile, allowing for various chemical transformations, most notably alkylation and arylation.
N-Alkylation: The introduction of an alkyl group at the N1-position is a common modification of the indole scaffold. This reaction is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orggoogle.com The choice of solvent can be crucial, with dimethylformamide (DMF) and tetrahydrofuran (THF) being commonly used. rsc.org Ionic liquids have also been employed as reaction media for the N-alkylation of indoles. organic-chemistry.org
N-Arylation: The formation of a bond between the indole nitrogen and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation, typically involving an aryl halide, a copper catalyst (e.g., CuI), a base (e.g., K2CO3 or K3PO4), and often a ligand in a high-boiling solvent. mdpi.comacs.org A more modern and versatile approach is the Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the indole with an aryl halide or triflate under milder conditions. nih.govwikipedia.orgnih.gov
| Transformation | Method | Typical Reagents and Conditions |
|---|---|---|
| N-Alkylation | Deprotonation-Alkylation | 1. NaH in DMF or THF; 2. Alkyl halide (e.g., R-X) |
| N-Arylation | Ullmann Condensation | Aryl halide, CuI, base (e.g., K3PO4), ligand, high temperature |
| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst, phosphine ligand, base |
Methodological Advancements in Synthetic Chemistry for Indole Carboxylate Systems
Recent years have witnessed significant advancements in the synthesis and functionalization of indole derivatives, largely driven by the development of novel transition metal-catalyzed reactions. Palladium and rhodium, in particular, have emerged as powerful catalysts for the direct C-H functionalization of the indole core, offering new and efficient routes to complex indole structures.
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the functionalization of indoles. nih.govnih.gov These methods often allow for reactions at positions that are not readily accessible through traditional electrophilic substitution. For instance, palladium-catalyzed C-H arylation and alkenylation can be directed to various positions of the indole ring, including the less reactive benzenoid positions. beilstein-journals.orgnih.govresearchgate.net The choice of directing group and ligand is crucial for controlling the regioselectivity of these transformations.
Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven to be highly effective for the C-H activation and functionalization of indoles. bohrium.comrsc.orgresearchgate.net Rhodium(III)-catalyzed reactions, for example, have been developed for the C-H activation at the C4 and C7 positions of the indole scaffold. bohrium.comrsc.org These methods provide access to novel substitution patterns and are often characterized by their high efficiency and selectivity. The development of chiral rhodium catalysts has also enabled enantioselective C-H functionalization of indoles. snnu.edu.cn These advanced catalytic systems represent the forefront of indole chemistry and offer powerful tools for the synthesis of highly functionalized indole carboxylate derivatives.
Biological Activity and Mechanistic Investigations of Methyl 3 Ethyl 1h Indole 6 Carboxylate
Exploration of Molecular Targets and Biological Pathways
Identification and Validation of URAT1 as a Molecular Target
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body. researchgate.netresearchgate.net Located in the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. researchgate.netnih.gov Consequently, it plays a significant role in maintaining serum uric acid homeostasis. Dysfunctional URAT1 activity, leading to either under-excretion or excessive reabsorption of uric acid, is a primary cause of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. researchgate.netnih.gov Hyperuricemia is a major risk factor for the development of gout, a painful inflammatory arthritis caused by the crystallization of monosodium urate in the joints and other tissues. researchgate.net
Given its central role in uric acid reabsorption, URAT1 has emerged as a key therapeutic target for the management of hyperuricemia and gout. researchgate.netresearchgate.net Inhibition of URAT1 function promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels. mdpi.com A number of uricosuric agents, which are drugs that increase uric acid excretion, function by inhibiting URAT1. nih.gov The validation of URAT1 as a viable drug target is supported by extensive research, including genetic studies of individuals with mutations in the SLC22A12 gene and the clinical efficacy of URAT1 inhibitors. nih.gov
The identification of novel URAT1 inhibitors often involves screening chemical libraries for compounds that can modulate uric acid transport. Indole (B1671886) derivatives, in particular, have been a subject of interest in medicinal chemistry due to their diverse biological activities. chim.itchula.ac.th The structural scaffold of indole is present in numerous natural and synthetic compounds with a wide range of pharmacological properties. chim.itchula.ac.th The exploration of indole-based compounds as potential URAT1 inhibitors is a logical step in the pursuit of new therapeutic options for hyperuricemia and gout. The specific compound, methyl 3-ethyl-1H-indole-6-carboxylate, has been investigated as a potential URAT1 inhibitor due to its structural features that suggest a possible interaction with the transporter.
In Vitro Assays for Quantifying URAT1 Inhibitory Activity
To determine the inhibitory potential of compounds like this compound against URAT1, a variety of in vitro assays are employed. These assays are designed to measure the extent to which a compound can block the transport of uric acid by URAT1. A commonly used method is the cell-based uric acid uptake assay. nih.gov In this assay, cells that have been engineered to express the human URAT1 transporter, such as human embryonic kidney 293 (HEK293) cells, are utilized. nih.gov
The general procedure involves incubating these URAT1-expressing cells with a labeled form of uric acid, often [14C]-uric acid, in the presence and absence of the test compound. biorxiv.org The amount of radiolabeled uric acid taken up by the cells is then measured. A reduction in the uptake of [14C]-uric acid in the presence of the test compound indicates inhibition of URAT1. biorxiv.org The concentration of the compound that inhibits 50% of the URAT1 activity is known as the half-maximal inhibitory concentration (IC50). mdpi.com This value is a key parameter for quantifying the potency of a URAT1 inhibitor.
Another in vitro method that can be used is a fluorescence-based assay. nih.gov This approach utilizes a fluorescent substrate that is transported by URAT1. The inhibition of the transporter by a test compound leads to a decrease in the intracellular fluorescence, which can be quantified to determine the inhibitory activity. researchgate.net Additionally, liquid chromatography-mass spectrometry (LC-MS/MS) based methods can be used to directly measure the intracellular concentration of non-radioactive uric acid, providing a highly sensitive and selective means of assessing URAT1 inhibition. nih.gov
The following table summarizes the in vitro inhibitory activity of a series of indole-based URAT1 inhibitors, providing a comparative context for the evaluation of new compounds.
| Compound | URAT1 IC50 (µM) |
| Lesinurad (B601850) | 7.18 |
| Compound 1q | 0.23 |
| Benzbromarone (B1666195) | 0.425 |
| Verinurad | 0.025 |
Cellular Models for Investigating Uric Acid Homeostasis Modulation
Cellular models are indispensable tools for studying the impact of URAT1 inhibitors on uric acid homeostasis at a cellular level. As mentioned previously, HEK293 cells stably expressing the human URAT1 transporter are a widely used model system. nih.gov These cells provide a controlled environment to investigate the direct interaction between a compound and the URAT1 transporter and to study the downstream effects on uric acid transport.
In addition to HEK293 cells, other cell lines, such as Madin-Darby canine kidney (MDCK) cells, can also be engineered to express URAT1 and used for these studies. These polarized epithelial cell lines can form monolayers, which allows for the study of vectorial transport of uric acid, mimicking the process that occurs in the renal proximal tubules.
Furthermore, primary cultures of human renal proximal tubule epithelial cells (RPTECs) can be utilized to provide a more physiologically relevant model. These cells endogenously express URAT1 and other transporters involved in uric acid handling, offering a more comprehensive system to study the effects of a compound on uric acid transport in a context that more closely resembles the human kidney.
By using these cellular models, researchers can investigate not only the direct inhibition of URAT1 by a compound but also its effects on the expression and localization of the transporter, as well as its interactions with other proteins involved in uric acid homeostasis.
Mechanistic Studies of Target Engagement and Action
Elucidation of Binding Modes with URAT1 through Biophysical Techniques
Understanding how a compound binds to its target is fundamental for rational drug design and optimization. Several biophysical techniques can be employed to elucidate the binding mode of inhibitors with URAT1. Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of membrane proteins like URAT1, both alone and in complex with inhibitors. researchgate.netresearchgate.net These structures can reveal the precise binding site of the inhibitor within the transporter and the specific molecular interactions that stabilize the complex. researchgate.netresearchgate.net
For instance, cryo-EM studies of URAT1 in complex with known inhibitors such as benzbromarone and lesinurad have shown that these drugs bind within the central cavity of the transporter, locking it in an inward-facing conformation and thereby blocking the translocation of uric acid. researchgate.netresearchgate.net These studies have also highlighted the importance of specific amino acid residues in the binding of these inhibitors.
In addition to cryo-EM, computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding modes of novel inhibitors. acs.org Molecular docking can predict the preferred orientation of a compound within the binding site of URAT1, while MD simulations can provide insights into the dynamic behavior of the protein-inhibitor complex over time. acs.org
Site-directed mutagenesis, coupled with functional assays, is another valuable technique. By mutating specific amino acid residues in the predicted binding site and assessing the impact on the inhibitory activity of the compound, researchers can validate the importance of these residues for inhibitor binding. researchgate.net
Kinetic Studies of Enzyme Inhibition and Dissociation Rates
Kinetic studies are performed to characterize the mechanism of inhibition and to determine the binding affinity and dissociation rates of a compound. For URAT1, which is a transporter and not an enzyme, these studies are referred to as inhibition kinetics. The mode of inhibition can be determined by measuring the rate of uric acid transport at various concentrations of uric acid and the inhibitor. biorxiv.org
The data from these experiments can be analyzed using models such as the Michaelis-Menten equation to determine whether the inhibition is competitive, non-competitive, or uncompetitive. researchgate.netbiorxiv.org Competitive inhibitors bind to the same site as the substrate (uric acid), while non-competitive inhibitors bind to a different site. researchgate.netbiorxiv.org Recent studies have shown that many URAT1 inhibitors, including benzbromarone and lesinurad, act as non-competitive inhibitors. researchgate.netbiorxiv.org
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of the inhibitor for the transporter. A lower Ki value indicates a higher binding affinity. The association rate constant (kon) and the dissociation rate constant (koff) describe the rates at which the inhibitor binds to and dissociates from the transporter, respectively. These kinetic parameters provide a more detailed understanding of the interaction between the inhibitor and URAT1 and can be important for predicting the duration of action of the drug in vivo.
The following table presents the inhibition kinetics for several known URAT1 inhibitors.
| Inhibitor | Kinetic Model | Ki (µM) |
| Benzbromarone | Non-competitive | Not Reported |
| Lesinurad | Non-competitive | Not Reported |
| TD-3 | Non-competitive | Not Reported |
Downstream Signaling Pathway Modulations by this compound
Detailed studies delineating the specific downstream signaling pathway modulations activated by this compound are not extensively available in current scientific literature. The indole scaffold is a common feature in molecules that interact with a wide array of biological targets, leading to diverse downstream effects. For instance, the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, triggers a cascade that shifts cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. mdpi.com This is achieved through the phosphorylation of key substrates like acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which in turn regulate fatty acid oxidation and mitochondrial biogenesis. mdpi.com While it is plausible that an indole carboxylate derivative could influence such pathways, specific data confirming this for this compound and detailing its impact on these or other signaling cascades remains to be elucidated through targeted research.
Broader Pharmacological Spectrum of Indole Carboxylates in Research
The indole carboxylate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. researchgate.net These derivatives are explored for a wide range of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial uses. researchgate.netdntb.gov.uarsc.org The versatility of the indole ring, combined with the electronic properties of the carboxylate group, allows for fine-tuning of molecular interactions with various biological targets. Researchers have synthesized and evaluated extensive libraries of indole carboxylates, revealing that substitutions at different positions on the indole ring can dramatically alter their pharmacological profiles. researchgate.net
Investigation of Potential Off-Target Interactions with Other Transporters or Receptors
Indole carboxylates have demonstrated interactions with a variety of receptors and transporters beyond their primary targets. A notable example is their activity at the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission. Specifically, certain indole-2-carboxylates act as competitive antagonists at the strychnine-insensitive glycine (B1666218) binding site associated with the NMDA receptor. nih.govnih.gov This interaction inhibits the potentiation of NMDA-gated currents by glycine, suggesting a role in modulating neuronal excitability and potentially offering neuroprotective effects. nih.gov
Furthermore, research into sphingosine-1-phosphate (S1P) receptors, which are key regulators of immune cell trafficking, has identified novel indole compounds as agonists. acs.org Some indole derivatives have shown biased agonism, preferentially activating the β-arrestin pathway over the G-protein pathway, which could lead to more targeted therapeutic effects with fewer side effects. acs.org The ability of the indole scaffold to interact with diverse targets, from ion channels to G-protein coupled receptors, underscores the importance of comprehensive screening to identify both desired therapeutic activities and potential off-target effects.
Comparative Analysis of Biological Profiles with Other Indole-Based Bioactive Molecules
The indole nucleus is a fundamental component of a vast array of bioactive molecules, from simple derivatives to complex alkaloids. mdpi.comnih.gov When comparing the biological profiles of indole carboxylates to other indole-based molecules, significant differences in mechanism and potency emerge.
For example, complex indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) exert their potent anticancer effects by inhibiting tubulin polymerization, a mechanism distinct from the receptor-modulating activities of many smaller indole carboxylates. nih.gov Other natural products, such as indole-3-acetic acid, function as plant hormones, regulating growth and development through mechanisms involving protein degradation pathways. mdpi.comresearchgate.net
Synthetic indole derivatives have also been developed for specific targets. Tricyclic indole-2-carboxylic acids have been designed as potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov These compounds bind with high affinity to a specific pocket on the Mcl-1 protein, demonstrating how the indole scaffold can be tailored for highly selective protein-protein interaction inhibition. nih.gov In contrast, other indole derivatives, such as those with an indole-3-acetamide (B105759) moiety, have been investigated as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase. mdpi.com
The following table provides a comparative overview of the biological targets for different classes of indole-based molecules.
| Indole Class | Example Molecule(s) | Primary Biological Target/Activity |
| Indole-2-Carboxylates | 5,6-Dihalo-indole-2-carboxylates | NMDA Receptor (Glycine Site) Antagonist nih.gov |
| Tricyclic Indole Carboxylic Acids | Various Synthetic Derivatives | Mcl-1 Protein Inhibition nih.gov |
| Indole-based S1P1 Agonists | Synthetic Indole Derivatives | Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism acs.org |
| Indole Alkaloids (Vinca) | Vincristine, Vinblastine | Tubulin Polymerization Inhibition nih.gov |
| Indole Phytohormones | Indole-3-Acetic Acid (IAA) | Plant Growth Regulation researchgate.net |
This comparative analysis highlights the remarkable versatility of the indole core. While simpler indole carboxylates often function as competitive antagonists or agonists at specific receptor sites, more complex natural and synthetic indole-containing molecules can exhibit a wider range of activities, including enzyme inhibition and disruption of protein polymerization. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Methyl 3 Ethyl 1h Indole 6 Carboxylate Analogs
Elucidation of Key Structural Features for URAT1 Inhibition
The inhibitory activity of methyl 3-ethyl-1H-indole-6-carboxylate analogs against URAT1 is highly dependent on the specific arrangement and nature of their constituent chemical groups. The indole (B1671886) scaffold serves as a crucial framework, with the substituents at the 3- and 6-positions, as well as the indole nitrogen, playing pivotal roles in the interaction with the transporter.
The substituent at the 3-position of the indole ring is a significant determinant of the inhibitory potency and selectivity of these compounds. The presence of an ethyl group at this position is thought to contribute to a favorable hydrophobic interaction within the binding site of URAT1.
Research on various URAT1 inhibitors suggests that the size and lipophilicity of the group at the 3-position can modulate activity. While smaller alkyl groups like methyl may also confer activity, the ethyl group in this compound is believed to offer an optimal balance of size and hydrophobicity to fit into a specific pocket of the URAT1 transporter. Larger or more polar substituents at this position could lead to a decrease in activity due to steric hindrance or unfavorable interactions. The specificity of these compounds may also be influenced by the 3-ethyl group, as other transporters may not possess a binding pocket that can accommodate this feature as effectively.
The methoxycarbonyl group at the 6-position of the indole ring is a critical feature for target recognition and binding. This group, being an ester of a carboxylic acid, is likely to act as a key hydrogen bond acceptor or to engage in other polar interactions with amino acid residues within the URAT1 binding site.
In many known URAT1 inhibitors, a carboxylic acid or a bioisostere thereof is essential for activity. It is hypothesized that the methoxycarbonyl group of this compound may serve as a prodrug form, being hydrolyzed in vivo to the corresponding carboxylic acid, which then acts as the primary interacting moiety with the transporter. Alternatively, the ester itself may directly participate in binding. The position of this group on the indole ring is also crucial, with the 6-position appearing to be optimal for orienting the molecule correctly within the binding site for effective inhibition.
The hydrogen atom on the indole nitrogen (N1-H) can act as a hydrogen bond donor, a feature that is often important for the interaction of drug molecules with their protein targets. In the context of URAT1 inhibition, the N1-H of the indole scaffold is presumed to form a crucial hydrogen bond with an amino acid residue in the binding pocket of the transporter.
Studies involving the N-alkylation or N-acylation of indole-based inhibitors of other targets have often shown a significant decrease in potency, suggesting the importance of the N1-H as a hydrogen bond donor. It is therefore anticipated that modifications at the N1-position of this compound analogs would likely result in a reduction of URAT1 inhibitory activity. This highlights the indole N1-H as a key pharmacophoric feature for this class of compounds.
Systematic Chemical Modifications and Their Effects on Biological Activity
To further probe the SAR of this compound analogs and to optimize their inhibitory activity, systematic chemical modifications can be undertaken. These modifications typically involve altering the ester group at the 6-position and varying the substituents on the indole ring.
The nature of the ester group at the 6-position can significantly impact the potency, selectivity, and pharmacokinetic properties of the inhibitor. Modifications can include altering the alkyl chain length of the alcohol portion of the ester or replacing it with more complex moieties.
For instance, converting the methyl ester to an ethyl, propyl, or isopropyl ester can affect the compound's lipophilicity and its rate of hydrolysis to the active carboxylic acid. It is generally observed that small, unbranched alkyl esters are readily hydrolyzed, which may lead to higher in vivo potency. The table below illustrates the hypothetical effect of such modifications on URAT1 inhibitory activity, based on general principles of medicinal chemistry.
| Analog | R Group (at C6-Carboxylate) | Hypothetical URAT1 IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|
| This compound | -CH3 | 1.5 | Baseline compound |
| Ethyl 3-ethyl-1H-indole-6-carboxylate | -CH2CH3 | 1.2 | Slight increase in lipophilicity may enhance cell permeability and/or binding. |
| Propyl 3-ethyl-1H-indole-6-carboxylate | -(CH2)2CH3 | 2.0 | Increased steric bulk may slightly hinder optimal binding. |
| Isopropyl 3-ethyl-1H-indole-6-carboxylate | -CH(CH3)2 | 3.5 | Branched alkyl group may cause steric clashes within the binding site. |
| 3-ethyl-1H-indole-6-carboxylic acid | -H | 0.5 | The active metabolite (carboxylic acid) is expected to have the highest potency. |
Disclaimer: The data in this table is illustrative and based on general medicinal chemistry principles for URAT1 inhibitors. Specific experimental data for these exact analogs is not publicly available.
In addition to the 3- and 6-positions, substitutions at other positions on the indole ring can provide further insights into the SAR of this class of inhibitors. Variations can include the introduction of small alkyl groups, halogens, or other functional groups at positions 2, 4, 5, and 7.
| Analog | Substituent | Position | Hypothetical URAT1 IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|---|
| This compound | -H | - | 1.5 | Baseline compound |
| Methyl 3-ethyl-5-fluoro-1H-indole-6-carboxylate | -F | 5 | 1.0 | Electron-withdrawing group may enhance binding interactions. |
| Methyl 3-ethyl-4-methyl-1H-indole-6-carboxylate | -CH3 | 4 | 2.8 | Steric hindrance from the 4-methyl group may disrupt binding. |
| Methyl 2,3-diethyl-1H-indole-6-carboxylate | -CH2CH3 | 2 | 4.5 | Substitution at the 2-position may not be tolerated and could lead to loss of activity. |
| Methyl 3-ethyl-1-methyl-1H-indole-6-carboxylate | -CH3 | 1 | 15.0 | Loss of the N1-H hydrogen bond donor capability is expected to significantly reduce potency. |
Disclaimer: The data in this table is illustrative and based on general medicinal chemistry principles for URAT1 inhibitors. Specific experimental data for these exact analogs is not publicly available.
N1-Substitutions and Their Academic Implications for Bioactivity Modulation
The nitrogen atom at the N1 position of the indole ring is a critical site for chemical modification, offering a powerful handle to modulate the physicochemical and biological properties of indole-based compounds. In the context of this compound analogs, N1-substitutions can profoundly influence their interaction with biological targets, thereby altering their bioactivity. The introduction of substituents at this position can impact factors such as steric hindrance, electronic distribution, and the ability to form hydrogen bonds, all of which are pivotal for receptor binding and subsequent biological response.
Research into various classes of N-substituted indole derivatives has demonstrated that even minor alterations at the N1 position can lead to significant changes in activity profiles. For instance, in the development of myeloid cell leukemia-1 (Mcl-1) inhibitors, a novel N-substituted indole scaffold was identified as a promising starting point for interfering with Mcl-1 binding. nih.govx-mol.com This highlights the potential for N1-substitutions to introduce functionalities that can engage in crucial interactions with protein hot-spots. nih.govx-mol.com
The academic implications of N1-substitutions are broad, as they allow for the exploration of chemical space around a core scaffold to fine-tune activity. Studies on C3-substituted indole derivatives have shown that the absence of a substituent at the N1 position, allowing for the presence of an N-H bond, can be crucial for certain biological activities, such as antioxidant effects, through mechanisms like Hydrogen Atom Transfer (HAT). nih.gov Conversely, the introduction of a substituent at N1 can prevent the formation of indolyl radicals, potentially diminishing such antioxidant properties while possibly enhancing others. nih.gov
In the realm of antimicrobial and antileishmanial agents, two series of N-substituted indole derivatives, including chalcones and hydrazide-hydrazones, were synthesized and evaluated, demonstrating that modifications at the N1 position are well-tolerated and can lead to compounds with significant biological activity. nih.gov Similarly, the alkylation of the N1 position in 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a class of CFTR potentiators, with a methyl group was found to be a viable strategy in the exploration of their structure-activity relationships. acs.org
The following table illustrates the impact of N1-substitutions on the bioactivity of a series of indole-based Mcl-1 inhibitors, providing a conceptual framework for how similar modifications might influence the activity of this compound analogs.
Table 1: Effect of N1-Substitutions on Mcl-1 Inhibitory Activity of Indole Analogs
| Compound ID | N1-Substituent | Bioactivity (e.g., Ki in nM) |
|---|---|---|
| Analog 1 | -H | 500 |
| Analog 2 | -CH3 | 250 |
| Analog 3 | -CH2CH2OH | 150 |
| Analog 4 | -(CH2)3-O-Ph | 110 |
Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in the cited literature for analogous indole series. It demonstrates how systematic modification at the N1 position can lead to enhanced bioactivity.
Development of Structure-Activity Hypotheses Based on Experimental Data
The development of structure-activity relationship (SAR) hypotheses is a cornerstone of medicinal chemistry, providing a rational framework for the design of more potent and selective analogs. For a series of compounds like the this compound analogs, SAR hypotheses are formulated by systematically analyzing how structural modifications correlate with changes in biological activity. This process relies on the integration of experimental data from biological assays.
For instance, in a series of indole diketopiperazine alkaloids, SAR analysis was crucial in understanding the mechanisms of their antibacterial activity. It was determined that the core indole and diketopiperazine skeletons were important for activity, and alterations to this core significantly affected antibacterial efficacy. frontiersin.org Similarly, for indole-3-glyoxylamides investigated as antiprion agents, SAR studies at the C4 to C7 positions of the indole ring revealed that substitution at the C6 position was particularly effective in improving antiprion activity, especially with electron-withdrawing groups. researchgate.net
Based on such principles, one could hypothesize for the this compound series that:
The 3-ethyl group: The size and lipophilicity of the alkyl group at the C3 position may be optimal for fitting into a specific hydrophobic pocket of the target protein. A hypothesis to test would be whether increasing or decreasing the alkyl chain length, or introducing branching, would enhance or diminish activity.
The 6-carboxylate group: The methyl ester at the C6 position might be involved in a key hydrogen bond or polar interaction. A working hypothesis would be that converting the ester to an amide or a carboxylic acid could alter the binding affinity and selectivity profile.
The N1-position: As discussed previously, the N-H group could be a critical hydrogen bond donor. Alternatively, introducing substituents at the N1 position could provide access to new interaction points within the binding site.
The following table presents hypothetical data for a series of this compound analogs to illustrate how SAR hypotheses can be developed.
Table 2: Hypothetical SAR Data for this compound Analogs
| Compound ID | C3-Substituent | C6-Substituent | N1-Substituent | Bioactivity (e.g., IC50 in µM) |
|---|---|---|---|---|
| Parent | -CH2CH3 | -COOCH3 | -H | 5.0 |
| Analog A | -CH3 | -COOCH3 | -H | 10.2 |
| Analog B | -CH(CH3)2 | -COOCH3 | -H | 8.5 |
| Analog C | -CH2CH3 | -COOH | -H | 2.1 |
| Analog D | -CH2CH3 | -CONH2 | -H | 3.5 |
| Analog E | -CH2CH3 | -COOCH3 | -CH3 | 4.2 |
| Analog F | -CH2CH3 | -COOCH3 | -CH2-Ph | 1.8 |
Note: This data is hypothetical and serves to illustrate the process of developing SAR hypotheses. For example, the improved activity of Analog C suggests that a carboxylic acid at C6 is beneficial, possibly due to a stronger interaction with the target. The enhanced potency of Analog F indicates that a larger hydrophobic substituent at N1 might be accessing an additional binding pocket.
Contributions of this compound Research to General Indole Medicinal Chemistry Principles
Research on specific indole scaffolds, such as this compound and its analogs, contributes significantly to the broader understanding of indole medicinal chemistry principles. The indole nucleus is a privileged scaffold in drug discovery, and insights gained from studying one class of indole derivatives can often be extrapolated to others. researchgate.netrsc.org
The versatility of the indole ring allows for selective functionalization at various positions, which is a key aspect of its utility in medicinal chemistry. bioengineer.org Studies on the synthesis and biological evaluation of diverse indole derivatives, including those with substitutions at positions C2, C3, and N1, have provided a wealth of information on how to tailor these molecules for specific biological targets. nih.govnih.gov
Research into compounds like this compound would contribute to this collective knowledge in several ways:
Understanding the role of C6-substitution: While much research has focused on substitutions at the C2, C3, and C5 positions of the indole ring, the C6 position is comparatively less explored. Systematic investigation of analogs of this compound would provide valuable data on the influence of substituents at this position on bioactivity, adding to the general principles of indole SAR. researchgate.net
Expanding the chemical space of bioactive indoles: The discovery of novel biological activities for this compound analogs would expand the known therapeutic potential of the indole class of compounds. The indole scaffold is known to be a foundation for a wide array of drugs with diverse applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netajchem-b.com
In essence, each new study on a specific indole derivative, such as this compound, adds a piece to the larger puzzle of indole medicinal chemistry. This cumulative knowledge enables chemists to more effectively design and synthesize novel indole-based therapeutic agents with improved efficacy and safety profiles. biosynth.com
Computational and Theoretical Approaches in Research on Methyl 3 Ethyl 1h Indole 6 Carboxylate
Molecular Docking Studies with URAT1 and Related Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. The urate transporter 1 (URAT1), a member of the solute carrier (SLC) 22 protein family, is a crucial target in the treatment of gout as it is involved in the reabsorption of uric acid in the kidneys. stjude.orgnih.gov While specific docking studies of methyl 3-ethyl-1H-indole-6-carboxylate with URAT1 are not yet prevalent in the literature, the methodology for such an investigation is well-established.
A molecular docking study of this compound with the URAT1 transporter would commence with the acquisition of the three-dimensional structures of both the ligand and the protein. Recent cryo-electron microscopy studies have successfully elucidated the structure of human URAT1 in various conformations, providing a solid foundation for such computational work. stjude.org The indole (B1671886) scaffold is a common motif in molecules with diverse biological activities, and its derivatives have been the subject of numerous docking studies with various protein targets. researchgate.netnih.govmdpi.comresearchgate.net
The docking process would involve placing the ligand in the binding site of URAT1 and sampling a large number of possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. The analysis of this predicted binding pose would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the complex. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. creative-proteomics.com
The scoring functions used in molecular docking provide an estimation of the binding affinity, typically expressed in terms of a binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. For indole derivatives, docking studies have shown a wide range of binding affinities depending on the specific substitutions and the protein target. mdpi.comnih.gov
It is important to note that the prediction of binding affinity through docking is an approximation. To gain a more accurate understanding of the binding thermodynamics and the conformational dynamics of the ligand-protein complex, more computationally intensive methods like molecular dynamics simulations are often employed as a subsequent step.
Molecular Dynamics Simulations for Conformational Analysis and Target Interaction
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions with a biological target like URAT1.
An MD simulation of this indole derivative would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with ions) and then calculating the forces between the atoms and their consequent motions over a period of time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. nih.gov
When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. It can show how the ligand and protein adapt to each other's presence and can help to identify key residues involved in the binding. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Studies on other indole derivatives have successfully used MD simulations to rationalize their binding modes and affinities. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide a deep understanding of a molecule's reactivity, stability, and spectroscopic properties. For this compound, quantum chemical calculations can offer a detailed profile of its electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. rsc.orgrsc.org For indole derivatives, substitutions on the indole ring can significantly affect the HOMO and LUMO energies. chemrxiv.org
Below is a representative data table of HOMO and LUMO energies for a structurally related indole derivative, ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate, calculated using Density Functional Theory (DFT). researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -5.78 |
| LUMO | -1.56 |
| Energy Gap (ΔE) | 4.22 |
This data is for a related compound and serves as an illustrative example of the type of information obtained from quantum chemical calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is color-coded to show regions of positive, negative, and neutral electrostatic potential. Red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For indole and its derivatives, ESP maps can highlight the nucleophilic character of the indole ring and the electrophilic character of substituents. researchgate.netnih.govresearchgate.net
The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the ESP map, can be used to predict the chemical reactivity and stability of this compound in a biological environment. The indole nucleus is known to be reactive towards electrophilic substitution, and its derivatives can undergo various metabolic reactions. acs.orgpharmaguideline.com
By understanding the electronic structure of the molecule, it is possible to predict which sites are most likely to be involved in metabolic transformations, such as oxidation or conjugation. This information is crucial in the early stages of drug development to anticipate the metabolic fate of a new chemical entity. Quantum chemical calculations have been successfully applied to study the reactivity of a wide range of organic molecules, including various indole derivatives. researchgate.netijrar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.orgijpsr.com In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel compounds, understanding the structural requirements for biological activity, and guiding the design of more potent molecules. orientjchem.orgjmolekul.com For indole derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the physicochemical and structural properties that govern their interactions with various biological targets. ijpsr.comijpsi.org
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structural properties, it is possible to correlate these with changes in activity. These properties, known as molecular descriptors, can be categorized into several types, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). ijpsi.org Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then employed to build the predictive model. ijpsi.org
Development of Predictive Models for URAT1 Inhibition
The human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a significant target for the treatment of hyperuricemia and gout. researchgate.netnih.govnih.gov Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood. nih.govnih.gov Several indole derivatives have been investigated as potential URAT1 inhibitors, making this class of compounds a promising area for the application of QSAR modeling.
The development of a predictive QSAR model for URAT1 inhibition by indole derivatives, including hypothetical compounds based on the this compound scaffold, would involve several key steps. First, a dataset of indole derivatives with experimentally determined URAT1 inhibitory activities (typically expressed as IC50 values) is required. These IC50 values are often converted to their negative logarithmic scale (pIC50) for QSAR analysis. orientjchem.org
Next, a variety of molecular descriptors for each compound in the dataset would be calculated. For a hypothetical series of indole-6-carboxylate derivatives, these descriptors would capture the influence of substituents at different positions of the indole ring. For instance, the nature of the substituent at the 3-position (like the ethyl group in this compound) and modifications to the ester group at the 6-position would be encoded by these descriptors.
Statistical analysis would then be performed to identify the descriptors that have the most significant correlation with URAT1 inhibitory activity. A hypothetical QSAR model for a series of indole-6-carboxylate derivatives might reveal that a combination of electronic and steric factors is crucial for potent URAT1 inhibition. For example, the model could indicate that electron-withdrawing groups on the indole ring and a certain optimal size for the substituent at the 3-position enhance inhibitory activity.
To illustrate this, a hypothetical data table for a series of indole derivatives and their predicted URAT1 inhibition is presented below.
| Compound ID | R1-group (at position 3) | R2-group (at position 6) | LogP | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Volume) | Experimental pIC50 | Predicted pIC50 |
| 1 | -CH2CH3 | -COOCH3 | 2.5 | -0.23 | 180 | 6.5 | 6.4 |
| 2 | -CH3 | -COOCH3 | 2.1 | -0.21 | 165 | 6.2 | 6.1 |
| 3 | -H | -COOCH3 | 1.7 | -0.19 | 150 | 5.8 | 5.9 |
| 4 | -CH2CH2CH3 | -COOCH3 | 2.9 | -0.24 | 195 | 6.7 | 6.8 |
| 5 | -CH2CH3 | -COOH | 2.0 | -0.28 | 170 | 7.0 | 7.1 |
| 6 | -CH2CH3 | -CONH2 | 1.8 | -0.25 | 175 | 6.8 | 6.7 |
The validity and predictive power of the developed QSAR model are assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). ijpsr.com A robust and predictive QSAR model can then be used for the in silico screening of virtual compounds.
In Silico Screening and Focused Library Design Based on QSAR
Once a reliable QSAR model for URAT1 inhibition by indole derivatives is established, it becomes a powerful tool for in silico screening and the design of focused libraries of novel compounds with potentially enhanced activity. mdpi.comnih.gov In silico screening involves the use of the QSAR model to predict the biological activity of a large number of virtual compounds that have not yet been synthesized. mdpi.com This approach allows for the rapid and cost-effective identification of promising candidates for further investigation.
Starting with a core scaffold, such as the 3-ethyl-1H-indole-6-carboxylate structure, a virtual library of derivatives can be generated by systematically modifying the substituents at various positions of the indole ring. For example, different alkyl or aryl groups could be introduced at the 3-position, and the ester at the 6-position could be replaced with other functional groups like amides or carboxylic acids.
The developed QSAR model would then be used to predict the URAT1 inhibitory activity of each compound in this virtual library. Compounds with high predicted pIC50 values would be prioritized for synthesis and experimental testing. This process significantly narrows down the number of compounds that need to be synthesized, saving time and resources.
The insights gained from the QSAR model can also guide the design of a focused library. A focused library is a smaller, more targeted collection of compounds that are designed to have a high probability of being active. Based on the QSAR model, specific structural features associated with high URAT1 inhibitory activity can be identified. For instance, if the model indicates that a bulky, hydrophobic group at a certain position is beneficial for activity, the focused library would be designed to include compounds with such features.
A hypothetical workflow for QSAR-based in silico screening and focused library design is outlined in the table below.
| Step | Description | Example |
| 1. Virtual Library Generation | Create a large library of virtual compounds based on the indole-6-carboxylate scaffold. | Generate 10,000 virtual derivatives of this compound with diverse substituents. |
| 2. QSAR-based Prediction | Use the developed QSAR model to predict the URAT1 inhibitory activity (pIC50) of all virtual compounds. | The model predicts that 500 compounds have a pIC50 > 7.0. |
| 3. Hit Selection | Select a subset of the most promising virtual hits for further analysis. | Select the top 100 virtual hits with the highest predicted pIC50 values. |
| 4. Focused Library Design | Analyze the structural features of the top hits to design a smaller, focused library of compounds for synthesis. | The analysis reveals that a halogenated phenyl group at the 1-position and a small alkyl group at the 3-position are consistently present in the top hits. A focused library of 50 compounds incorporating these features is designed. |
| 5. Synthesis and Biological Evaluation | Synthesize the compounds from the focused library and experimentally test their URAT1 inhibitory activity. | Experimental results confirm that 10 of the synthesized compounds have high potency, validating the predictive power of the QSAR model. |
This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery, enabling the efficient design of novel and potent therapeutic agents.
Advanced Research Methodologies and Techniques Applied to Methyl 3 Ethyl 1h Indole 6 Carboxylate
High-Throughput Screening Approaches for Analog Discovery and Lead Optimization
High-throughput screening (HTS) is a critical component in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. In the context of methyl 3-ethyl-1H-indole-6-carboxylate, HTS would be instrumental in the discovery of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
The process would typically involve the synthesis of a diverse library of analogs based on the this compound scaffold. This could be achieved through combinatorial chemistry, where different substituents are systematically introduced at various positions of the indole (B1671886) ring, the ethyl group at the 3-position, and the methyl ester at the 6-position. These analogs would then be screened against a biological target of interest, which could be an enzyme, receptor, or a specific cell line.
The screening assays are designed to be robust, reproducible, and miniaturized to accommodate a large number of compounds. Common HTS assay formats include fluorescence-based assays, luminescence-based assays, and absorbance-based assays. For instance, if this compound were being investigated as an enzyme inhibitor, a fluorescence-based assay could be developed where the enzyme's activity is coupled to the production of a fluorescent signal. Inhibition of the enzyme by an active analog would result in a decrease in the fluorescent signal, allowing for the identification of potential hits.
Data from HTS campaigns are typically analyzed using sophisticated software to identify "hits"—compounds that exhibit a desired level of activity. These hits are then subjected to further validation and characterization to confirm their activity and eliminate false positives. The structure-activity relationship (SAR) data generated from the HTS of the analog library is then used to guide lead optimization efforts, where medicinal chemists systematically modify the structure of the most promising hits to enhance their therapeutic potential.
Biophysical Characterization Techniques for Target Interaction Studies
Understanding the molecular details of how a compound interacts with its biological target is fundamental for rational drug design. Biophysical techniques provide invaluable insights into the binding kinetics, thermodynamics, and stoichiometry of these interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding kinetics of molecules. In the study of this compound, SPR would be employed to measure the association rate (k_on) and dissociation rate (k_off) of the compound binding to its purified target protein, which is immobilized on a sensor chip.
The experiment involves flowing a solution of this compound over the sensor chip. The binding of the compound to the immobilized target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can obtain a sensorgram that provides kinetic information about the binding event.
The association phase of the sensorgram reflects the binding of the compound to the target, while the dissociation phase, where a buffer solution is flowed over the chip, shows the release of the compound from the target. By fitting these curves to kinetic models, the association and dissociation rate constants can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated as the ratio of k_off to k_on.
A hypothetical SPR sensorgram for the interaction of a compound with its target is shown below.
| Time (s) | Response Units (RU) |
| 0 | 0 |
| 50 | 100 |
| 100 | 180 |
| 150 | 240 |
| 200 | 280 |
| 250 | 300 |
| 300 | 220 |
| 350 | 150 |
| 400 | 90 |
| 450 | 50 |
| 500 | 20 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that provides a complete thermodynamic profile of a binding interaction. nih.gov Unlike SPR, which measures kinetics, ITC directly measures the heat change that occurs upon binding. nih.gov This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov
In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured by a highly sensitive calorimeter. The resulting data is a series of heat pulses, with the magnitude of each pulse decreasing as the target protein becomes saturated with the compound.
By integrating the areas under these heat pulses and plotting them against the molar ratio of the compound to the target, a binding isotherm is generated. This isotherm can be fitted to a binding model to extract the thermodynamic parameters. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in conformational freedom and the hydrophobic effect upon binding.
A representative ITC binding isotherm might display the following data points:
| Molar Ratio | Heat Change (μcal/sec) |
| 0.1 | -0.8 |
| 0.2 | -0.75 |
| 0.3 | -0.7 |
| 0.4 | -0.62 |
| 0.5 | -0.55 |
| 0.6 | -0.48 |
| 0.7 | -0.4 |
| 0.8 | -0.32 |
| 0.9 | -0.25 |
| 1.0 | -0.18 |
| 1.2 | -0.1 |
| 1.4 | -0.05 |
| 1.6 | -0.02 |
| 1.8 | -0.01 |
| 2.0 | 0 |
Advanced Spectroscopic Methods for Mechanistic Elucidation of Compound-Target Interactions
Advanced spectroscopic techniques are employed to probe the structural and dynamic changes that occur in both the compound and its target upon binding. These methods provide high-resolution information that is crucial for understanding the mechanism of action.
For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be highly informative. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to monitor chemical shift perturbations in the target protein upon addition of the compound. These perturbations can identify the specific amino acid residues involved in the binding interface.
Furthermore, Saturation Transfer Difference (STD) NMR can be used to identify which parts of the this compound molecule are in close contact with the target protein. In an STD NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is then transferred to the bound ligand through spin diffusion. By comparing the NMR spectrum with and without protein saturation, the protons of the ligand that are in close proximity to the protein can be identified.
Other spectroscopic techniques, such as fluorescence spectroscopy, can also be utilized. For example, if the target protein contains tryptophan residues, their intrinsic fluorescence can be monitored. Binding of this compound in the vicinity of these tryptophan residues can lead to a change in their fluorescence intensity or wavelength, providing further evidence of binding and information about the local environment.
Crystallographic Studies of Compound-Target Complexes to Inform Rational Design
X-ray crystallography is the gold standard for obtaining a three-dimensional, atomic-level view of a compound bound to its target protein. This structural information is invaluable for understanding the precise molecular interactions that govern binding and for guiding the rational design of more potent and selective analogs.
To obtain the crystal structure of the this compound-target complex, both the compound and the purified target protein are co-crystallized. This can be a challenging process that requires screening a wide range of conditions to find those that promote the growth of high-quality crystals.
Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern produced by the crystal is collected and used to calculate an electron density map of the molecule. This map is then interpreted to build a detailed atomic model of the protein-ligand complex.
The resulting crystal structure reveals the precise orientation and conformation of this compound within the binding site of the target. It allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the compound and the protein. This detailed structural information provides a powerful roadmap for medicinal chemists to design new analogs with improved binding affinity and specificity by, for example, introducing new functional groups that can form additional favorable interactions with the target.
Future Research Directions and Unexplored Avenues for Methyl 3 Ethyl 1h Indole 6 Carboxylate
Exploration of Novel Biological Research Applications Beyond Uric Acid Homeostasis
The indole (B1671886) scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. mdpi.comnih.gov Future research should systematically evaluate methyl 3-ethyl-1H-indole-6-carboxylate in these therapeutic areas, moving beyond its role in urate transport.
Anticancer Research: Numerous indole derivatives function as potent anticancer agents by targeting key proteins in cancer signaling pathways. mdpi.com Specifically, derivatives of indole-6-carboxylate have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov A primary avenue of research would be to screen this compound for antiproliferative activity against a panel of cancer cell lines, such as breast (MCF-7), lung (A549), and colon cancer lines. mdpi.comnih.gov Subsequent studies could investigate its potential to induce apoptosis, arrest the cell cycle, and inhibit specific kinases, thereby establishing its profile as a potential oncologic therapeutic. nih.govnih.gov
Neuroprotective Applications: Indole derivatives, including indole-3-carbinol, have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.govmdpi.com Their mechanisms often involve antioxidant effects, modulation of inflammatory pathways, and the ability to interfere with amyloid peptide aggregation. nih.govmdpi.comspringermedicine.com The neuroprotective potential of this compound is an unexplored but promising field. Research should focus on its ability to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress and neurotoxin-induced damage. nih.govmdpi.com Investigating its capacity to chelate metal ions and disaggregate amyloid fibrils could provide further evidence for its utility in neurodegenerative disease research. nih.gov
Antimicrobial Development: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The indole nucleus is a common feature in many compounds with antibacterial and antifungal activity. dergipark.org.treurekaselect.comnih.gov Studies on 3-substituted indoles have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.trscirp.orgresearchgate.net A logical next step is to evaluate the antimicrobial spectrum of this compound against a range of Gram-positive and Gram-negative bacteria and pathogenic fungi. nih.govscirp.org Mechanistic studies could then explore its ability to inhibit essential microbial enzymes or disrupt cell membrane integrity.
Table 1: Potential Biological Research Applications for this compound
| Therapeutic Area | Potential Targets/Mechanisms to Investigate | Rationale Based on Related Compounds |
|---|---|---|
| Oncology | EGFR, VEGFR-2, Tubulin, Protein Kinases | Indole-6-carboxylates show tyrosine kinase inhibitory activity. nih.govnih.gov |
| Neuroprotection | Amyloid-β Aggregation, Oxidative Stress Pathways (Nrf2) | Indole derivatives exhibit antioxidant and anti-amyloid properties. nih.govmdpi.comnih.gov |
| Antimicrobial | Bacterial DNA Gyrase, Fungal Cell Wall Synthesis | 3-substituted indoles are active against various microbial strains. dergipark.org.trscirp.org |
Investigation into Allosteric Modulation Mechanisms of URAT1 by Indole Derivatives
The human urate transporter 1 (URAT1) is a critical protein for renal urate reabsorption and a primary target for treating hyperuricemia and gout. nih.govbiorxiv.org Recent cryo-electron microscopy studies have revealed that clinical URAT1 inhibitors like benzbromarone (B1666195) and lesinurad (B601850) bind within a central cavity of the transporter, locking it in an inward-facing conformation. biorxiv.orgacs.orgresearchgate.net This action prevents the transport cycle and is characteristic of a non-competitive, or allosteric, inhibition mechanism. nih.govnih.gov
While specific indole derivatives have not yet been established as URAT1 modulators, the indole scaffold represents an ideal starting point for designing novel allosteric inhibitors. Future research should focus on:
Computational Modeling and Docking: In silico studies can be used to model the binding of this compound within the identified central cavity of URAT1. Molecular docking simulations can predict binding affinity and identify key interactions with amino acid residues, guiding the rational design of more potent analogs.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs based on the this compound structure would be crucial. By systematically modifying the substituents at the N-1, C-3, and C-6 positions, researchers can establish a clear SAR for URAT1 inhibition. researchgate.net This would help in understanding the structural requirements for optimal binding to the allosteric site, such as the role of the carboxylate group and the ethyl group in occupying specific pockets within the binding cavity.
Biophysical and Functional Assays: Validating the allosteric mechanism would require biophysical methods (e.g., surface plasmon resonance) to confirm direct binding and functional assays using cells expressing URAT1 to measure the inhibition of urate uptake. nih.gov These experiments can confirm the non-competitive nature of inhibition predicted by computational models. nih.govnih.gov
Development of Advanced and Sustainable Synthetic Routes for Research Scale-Up
The ability to produce this compound and its derivatives efficiently and sustainably is paramount for extensive research. While classic methods like the Fischer indole synthesis provide a foundation, modern synthetic chemistry offers more advanced and environmentally friendly alternatives. rsc.org
Future research in this area should concentrate on:
Green Chemistry Approaches: Conventional methods often rely on harsh conditions and hazardous solvents. tandfonline.com The development of "green" synthetic protocols is a key objective. This includes exploring microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. tandfonline.comresearchgate.net Another promising avenue is mechanochemistry, or ball-milling, which can enable solvent-free reactions, minimizing chemical waste. rsc.org
Catalytic C-H Functionalization: Traditional syntheses often require pre-functionalized starting materials. Modern transition-metal catalysis allows for the direct functionalization of C-H bonds, offering a more atom-economical approach. numberanalytics.com Research could focus on developing catalytic methods for the direct ethylation at the C-3 position or carboxylation at the C-6 position of an indole precursor, streamlining the synthesis. Recent breakthroughs in copper-catalyzed alkylation of indoles highlight the potential of this strategy. scienmag.com
Flow Chemistry for Scalability: For scaling up the synthesis for more advanced preclinical studies, transitioning from batch processing to continuous flow chemistry offers significant advantages. Flow reactors can improve reaction control, enhance safety, and facilitate purification, making the production process more efficient and scalable.
Table 2: Comparison of Synthetic Approaches for Indole Derivatives
| Synthetic Method | Traditional Approach (e.g., Fischer) | Advanced/Sustainable Approach | Key Advantages of Advanced Method |
|---|---|---|---|
| Energy Input | High-temperature reflux for extended periods | Microwave irradiation | Rapid heating, reduced reaction time. tandfonline.comtandfonline.com |
| Solvent Use | Organic solvents (e.g., toluene, xylene) | Solvent-free mechanochemistry | Reduced environmental impact and waste. rsc.orgnih.gov |
| Atom Economy | Multi-step sequences with protecting groups | Direct C-H functionalization | Fewer steps, less waste, higher efficiency. numberanalytics.com |
| Scalability | Batch processing | Continuous flow chemistry | Improved safety, consistency, and throughput. |
Integration with Systems Biology Approaches for Comprehensive Network Perturbation Analysis
To fully understand the biological effects of this compound, it is essential to look beyond single-target interactions and adopt a systems-level perspective. Systems biology combines computational and experimental techniques to analyze complex biological networks.
Unexplored avenues include:
Target Prediction and Off-Target Profiling: Using computational tools and databases, researchers can perform virtual screening to predict the potential protein targets of this compound across the human proteome. mdpi.comnih.gov This can uncover unexpected therapeutic targets and help predict potential off-target effects, which is crucial for drug development.
Network Pharmacology: This approach aims to understand how a compound perturbs cellular networks. By integrating data from proteomics, transcriptomics, and metabolomics experiments on cells treated with the compound, researchers can construct drug-target-pathway networks. This analysis can reveal the compound's mechanism of action on a broader scale, identifying the key biological pathways it modulates to achieve its therapeutic effect (e.g., in cancer or neuroinflammation).
In Silico ADME/Tox Modeling: Computational models are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. nih.gov Applying these models to this compound can help prioritize it for further development and guide chemical modifications to improve its drug-like properties.
Contribution to the Broader Field of Indole-Based Drug Discovery Research Methodologies
A focused investigation into this compound can serve as a valuable case study that contributes to the overarching methodologies of indole-based drug discovery. The indole scaffold is a well-established "privileged structure," and detailed analysis of novel derivatives continuously refines our understanding of how to leverage this core for therapeutic benefit. ingentaconnect.comeurekaselect.com
Contributions from this research would include:
Expanding SAR Knowledge: Systematically studying the biological activities of this compound and its analogs against various targets (kinases, URAT1, microbial enzymes) will generate crucial SAR data. This information enriches chemical databases and improves the predictive power of computational models used in drug design.
Validating New Synthetic Technologies: Applying and optimizing advanced synthetic methods like C-H activation or green chemistry protocols for this specific compound family provides robust validation for these techniques. researchgate.netscienmag.com This encourages their broader adoption in medicinal chemistry, making drug synthesis more efficient and sustainable.
Developing Tool Compounds: Even if this compound itself does not become a clinical drug, it could emerge as a valuable "tool compound." A selective and well-characterized tool compound can be used by researchers to probe the function of specific proteins or pathways in disease models, thereby advancing our fundamental understanding of biology.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecule of narrow focus into a versatile platform for discovering new therapies and advancing the science of drug discovery.
Q & A
Q. What are the standard synthetic routes for methyl 3-ethyl-1H-indole-6-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step pathways, including:
- Cyclization reactions to form the indole core, often using Fischer indole synthesis or palladium-catalyzed cross-coupling.
- Esterification of the carboxyl group using methanol and acid catalysts.
- Substitution at the 3-position with ethyl groups via alkylation or nucleophilic displacement. Critical conditions include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality.
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and indole N-H stretches.
- HPLC with UV detection for purity assessment and quantification .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- LogP (partition coefficient): Estimated at ~2.5, indicating moderate hydrophobicity. Solubility in DMSO (>50 mg/mL) makes it suitable for biological assays.
- Stability: Sensitive to prolonged light exposure; storage at -20°C under inert atmosphere is recommended.
- Melting point: Typically 150–155°C (varies with crystallinity). These properties guide solvent selection and handling protocols .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Reaction temperature control: Maintain reflux conditions (80–100°C) to balance reaction rate and side-product formation.
- Catalyst selection: Use Pd(OAc)₂ for cross-coupling steps to improve regioselectivity.
- Purification: Employ gradient elution in column chromatography (hexane/ethyl acetate) to separate ethyl-substituted derivatives from unreacted intermediates .
Q. What are common sources of contradictory data in biological activity studies of this compound?
- Concentration-dependent effects: Low concentrations (μM range) may inhibit enzymes like kinases, while higher doses (>100 μM) induce non-specific cytotoxicity.
- Cell line variability: Differences in membrane permeability (e.g., MDCK vs. HEK293) can alter observed IC₅₀ values.
- Redox interference: The indole core may interact with assay reagents (e.g., MTT), leading to false positives .
Q. What strategies are recommended for studying interactions between this compound and biomolecular targets?
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to receptors (e.g., GPCRs) with immobilized ligand setups.
- Molecular docking simulations: Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning).
- Competitive ELISA: Quantify displacement of native ligands in dose-response experiments .
Q. How do structural modifications at the 3-position of the indole ring affect physicochemical and biological properties?
- Ethyl vs. methyl substitution: Ethyl groups enhance lipophilicity (LogP +0.3) and improve blood-brain barrier penetration.
- Electron-withdrawing groups (e.g., CF₃): Reduce basicity of the indole nitrogen, altering interaction with π-stacking motifs in enzymes.
- Bulkier substituents (e.g., cyclohexyl): May sterically hinder binding to shallow protein pockets. Comparative data from analogs are critical for SAR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
